molecular formula C12H12O3S B8327443 2-Methoxy-6-methylsulfonylnaphthalene

2-Methoxy-6-methylsulfonylnaphthalene

Cat. No. B8327443
M. Wt: 236.29 g/mol
InChI Key: WPJQZSOSBHCSBT-UHFFFAOYSA-N
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Description

2-Methoxy-6-methylsulfonylnaphthalene is a useful research compound. Its molecular formula is C12H12O3S and its molecular weight is 236.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methoxy-6-methylsulfonylnaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-6-methylsulfonylnaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Methoxy-6-methylsulfonylnaphthalene

Molecular Formula

C12H12O3S

Molecular Weight

236.29 g/mol

IUPAC Name

2-methoxy-6-methylsulfonylnaphthalene

InChI

InChI=1S/C12H12O3S/c1-15-11-5-3-10-8-12(16(2,13)14)6-4-9(10)7-11/h3-8H,1-2H3

InChI Key

WPJQZSOSBHCSBT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2-methoxy-6-methylthionaphthalene (1.0 g, 4.9 mmol), [prepared as described in Step 1], in methylene chloride (50 ml) was added 3-chloroperoxybenzoic acid (3.5 g, 10.3 mmol, 50-60%) portionwise. After 0.5 h, the reaction mixture was cooled in an ice bath, sodium sulfite (0.53 g, 4.2 mmol) was added and the stirring was continued for another 20 minutes. The reaction mixture was then poured in water and the organic layer was separated and dried over sodium sulfate. The solvent was removed in vacuo and the crude product was purified by flash chromatography (gradient elution 30-50% ethyl acetate/hexanes) to give 930 mg of 2-methoxy-6-methylsulfonylnaphthalene (80% yield).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.53 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 2-methoxy-(5-methylthionaphthalene (1.0 g, 4.9 mmol), [prepared as described in Step 1], in methylene chloride (50 ml) was added 3-chloroperoxybenzoic acid (3.5 g, 10.3 mmol, 50-60%) portionwise. After 0.5 h, the reaction mixture was cooled in an ice bath, sodium sulfite (0.53 g, 4.2 mmol) was added and the stirring was continued for another 20 minutes. The reaction mixture was then poured in water and the organic layer was separated and dried over sodium sulfate. The solvent was removed in vacuo and the crude product was purified by flash chromatography (gradient elution 30-50% ethyl acetate/hexanes) to give 930 mg of 2-methoxy-6-methylsulfonylnaphthalene (80% yield).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0.53 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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